2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate
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Overview
Description
2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a synthetic organic compound with the molecular formula C14H13F4NO2 It is characterized by the presence of both fluoroethyl and trifluoromethyl groups attached to an indole moiety
Preparation Methods
The synthesis of 2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with 2-fluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Scientific Research Applications
2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The presence of fluorine atoms may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate can be compared with other similar compounds, such as:
4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid: This compound lacks the fluoroethyl ester group but shares the trifluoromethyl and indole moieties.
4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid ethyl ester: Similar to the target compound but with an ethyl ester instead of a fluoroethyl ester.
4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid 2,2,2-trifluoroethyl ester: Contains a trifluoroethyl ester group, providing different chemical properties and reactivity.
These comparisons highlight the unique combination of fluoroethyl and trifluoromethyl groups in this compound, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13F4NO2 |
---|---|
Molecular Weight |
303.25 g/mol |
IUPAC Name |
2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C14H13F4NO2/c15-5-6-21-13(20)7-11(14(16,17)18)10-8-19-12-4-2-1-3-9(10)12/h1-4,8,11,19H,5-7H2 |
InChI Key |
KMDRRNMWZJYKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)OCCF)C(F)(F)F |
Origin of Product |
United States |
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